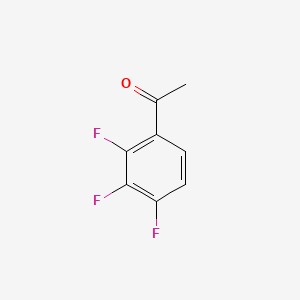

1-(2,3,4-trifluorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXSJKJNPCPBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380289 | |

| Record name | 2',3',4'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243448-15-9 | |

| Record name | 2',3',4'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3,4-trifluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2,3,4-Trifluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 243448-15-9

Introduction

1-(2,3,4-Trifluorophenyl)ethanone is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it an attractive starting material for the development of novel compounds with desired biological activities. This technical guide provides a detailed overview of the properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction optimization, and formulation.

| Property | Value | Reference |

| CAS Number | 243448-15-9 | [1] |

| Molecular Formula | C₈H₅F₃O | [1] |

| Molecular Weight | 174.12 g/mol | [1] |

| Appearance | Colorless to pale yellow or brown liquid | |

| Purity | ≥95% | |

| Storage Temperature | Room temperature, sealed in a dry environment |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. Representative data is provided below.

| Technique | Data |

| ¹H NMR | Spectral data for related trifluoroacetophenone derivatives show characteristic signals for the methyl protons and aromatic protons. For example, in 1-(2-(trifluoromethyl)phenyl)ethanone, the methyl protons appear as a singlet. |

| ¹³C NMR | In related compounds, the carbonyl carbon exhibits a characteristic downfield shift. The carbon atoms attached to fluorine will show splitting due to C-F coupling. |

| IR Spectroscopy | The infrared spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure of an acetophenone derivative. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1,2,3-trifluorobenzene.

General Synthesis Workflow

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of aryl ketones via Friedel-Crafts acylation.[2]

Materials:

-

1,2,3-Trifluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated Hydrochloric Acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

-

Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension via the dropping funnel.

-

After the addition of acetyl chloride is complete, add 1,2,3-trifluorobenzene dropwise. The rate of addition should be controlled to prevent excessive boiling.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization Workflow

The purity and identity of the synthesized this compound are confirmed using a combination of chromatographic and spectroscopic methods.

Applications in Drug Development

Trifluoromethylated compounds are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[3] Trifluoroacetophenone derivatives, in particular, have been investigated as inhibitors of various enzymes.

Potential as Enzyme Inhibitors

Trifluoromethyl ketones are known to be potent inhibitors of hydrolytic enzymes such as proteases and esterases.[4] The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, facilitates the formation of a stable tetrahedral intermediate with a nucleophilic residue (e.g., serine) in the enzyme's active site, leading to inhibition.

A series of trifluoroacetophenone derivatives have been identified as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism.[5] The trifluoroacetyl group is thought to interact with the MCD active site in its hydrated form.[5]

Postulated Enzyme Inhibition Pathway

The following diagram illustrates a plausible mechanism for the inhibition of a serine hydrolase by a trifluoroacetophenone derivative.

Safety and Handling

While specific safety data for this compound is limited, related fluorinated acetophenones are known to be irritants.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and advanced materials. Its unique electronic and chemical properties, derived from the trifluorinated phenyl ring, make it a valuable tool for medicinal chemists and material scientists. The synthetic and analytical protocols outlined in this guide provide a foundation for the effective utilization of this compound in research and development. Further exploration of its biological activities is warranted to fully realize its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3,4-trifluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,3,4-trifluorophenyl)ethanone, a key intermediate in various synthetic pathways. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation.

Core Physicochemical Data

This compound is a fluorinated aromatic ketone. Its trifluorophenyl moiety imparts unique electronic properties that are of significant interest in the development of novel chemical entities. The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 243448-15-9 |

| Molecular Formula | C₈H₅F₃O |

| Molecular Weight | 174.12 g/mol |

| IUPAC Name | This compound |

| Physical Form | Colorless to pale yellow-brown liquid |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| Storage | Sealed in a dry environment at room temperature |

| InChI | 1S/C8H5F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 |

| InChIKey | VCXSJKJNPCPBOM-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C(=C(C=C1)F)F)F |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research and development.

Synthesis Protocol: Friedel-Crafts Acylation

The primary synthetic route for this compound is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with acetyl chloride, utilizing a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1] This reaction is a classic example of electrophilic aromatic substitution.[2][3]

Materials:

-

1,2,3-trifluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: A dry round-bottom flask is equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is suspended in anhydrous dichloromethane in the flask and cooled to 0°C using an ice bath.

-

Acylium Ion Formation: Acetyl chloride (1.0 to 1.2 equivalents) is slowly added to the stirred suspension via the addition funnel.[3] The formation of the acylium ion electrophile is an exothermic process.[3]

-

Addition of Arene: 1,2,3-trifluorobenzene (1.0 equivalent) is added dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation.

Characterization Protocols

Boiling Point Determination: The boiling point of a liquid is determined when its vapor pressure equals the atmospheric pressure.

-

A small amount of the purified liquid is placed in a distillation flask.

-

The flask is heated, and the temperature is monitored with a thermometer placed at the vapor-liquid equilibrium point.

-

The temperature at which the liquid actively boils and condenses is recorded as the boiling point. For compounds that may decompose at atmospheric pressure, boiling points are often determined under reduced pressure (vacuum).

Melting Point Determination: While this compound is a liquid at room temperature, this protocol is standard for solid organic compounds.

-

A small amount of the solid compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature range over which the solid melts is recorded.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretch of the ketone.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

References

An In-depth Technical Guide to 1-(2,3,4-Trifluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Nomenclature

The structure of 1-(2,3,4-trifluorophenyl)ethanone consists of an ethanone group attached to a 2,3,4-trifluorophenyl ring.

Caption: Chemical structure of this compound.

Table 1: Nomenclature and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 243448-15-9 |

| Molecular Formula | C₈H₅F₃O |

| Synonyms | 2',3',4'-Trifluoroacetophenone |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes the computed data available from public databases.

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 174.12 g/mol |

| Purity | 98% (as offered by some suppliers)[2] |

Note: These properties are computationally derived or taken from supplier information and have not been experimentally verified in publicly accessible literature.

Synthesis and Experimental Protocols

Caption: Proposed synthesis of this compound.

Disclaimer: This is a proposed synthetic route based on established chemical principles for analogous compounds.[3] An experimental validation for this specific synthesis is not available in the cited literature.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could be located in the public domain. For researchers working with this compound, it is recommended to acquire this data experimentally for structural confirmation and purity assessment.

Biological Activity and Drug Development Applications

While there is no specific biological activity data for this compound, the broader class of fluorinated acetophenones has been investigated for various pharmacological activities. The introduction of fluorine can enhance the biological activity of drug candidates.[1] Polyfluorinated organic compounds are known to interact with various biological targets, and their metabolism can lead to either detoxification or bioactivation.[4] The trifluoromethyl group, in particular, is a common moiety in many pharmaceuticals and agrochemicals due to its ability to improve metabolic stability and binding affinity. The study of polyfluorinated compounds has identified potential interactions with nuclear receptors and other toxicity pathways, highlighting the importance of thorough biological evaluation.[5]

Conclusion

This compound is a commercially available fluorinated building block with potential applications in medicinal chemistry and materials science. While a comprehensive profile of its experimental properties and biological activity is currently lacking in publicly available literature, its structural features suggest it could serve as a valuable intermediate in the synthesis of novel compounds with desirable pharmacological properties. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 243448-15-9 Cas No. | 2',3',4'-Trifluoroacetophenone | Apollo [store.apolloscientific.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Bioactivity profiling of per- and polyfluoroalkyl substances (PFAS) identifies potential toxicity pathways related to molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Fluorinated Aromatic Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. Their unique properties, often imparted by the high electronegativity and small size of fluorine atoms, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the precise structural elucidation of these compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic characterization of fluorinated aromatic ketones, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of public domain spectroscopic data for 1-(2,3,4-trifluorophenyl)ethanone, this guide will utilize the closely related and well-documented compound, 1-(4-(trifluoromethyl)phenyl)ethanone , as an illustrative example. The principles and experimental protocols described herein are directly applicable to the analysis of this compound and other similar fluorinated aromatic ketones.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and to probe the electronic environment of the individual nuclei.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR analysis, or 50-100 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The use of a deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer.

-

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

-

Ensure the sample is fully dissolved; vortexing or gentle heating may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For a ¹³C NMR spectrum, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent with low IR absorbance in the region of interest (e.g., methylene chloride or acetone).

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment to subtract any atmospheric and instrumental absorptions.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.

-

-

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

-

Fragmentation:

-

The high energy of the ionization process often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic charged fragments and neutral species.

-

-

Mass Analysis and Detection:

-

The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Spectroscopic Data Presentation: 1-(4-(Trifluoromethyl)phenyl)ethanone

The following tables summarize the key spectroscopic data for the illustrative compound, 1-(4-(Trifluoromethyl)phenyl)ethanone.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.03 | Doublet | 8.0 | 2H | Aromatic Protons (ortho to C=O) |

| 7.70 | Doublet | 8.0 | 2H | Aromatic Protons (meta to C=O) |

| 2.62 | Singlet | - | 3H | Methyl Protons (-CH₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 197.0 | Carbonyl Carbon (C=O) |

| 139.8 | Aromatic Carbon (ipso- to C=O) |

| 134.5 (q, J = 33 Hz) | Aromatic Carbon (ipso- to -CF₃) |

| 128.7 | Aromatic Carbons (ortho to C=O) |

| 125.8 (q, J = 4 Hz) | Aromatic Carbons (meta to C=O) |

| 123.7 (q, J = 271 Hz) | Trifluoromethyl Carbon (-CF₃) |

| 26.9 | Methyl Carbon (-CH₃) |

Solvent: CDCl₃

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1700-1680 | Strong | C=O Stretch (Aromatic Ketone) |

| ~1610, 1580, 1510 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1325 | Strong | C-F Stretch (-CF₃) |

| ~1170, 1130 | Strong | C-F Stretch (-CF₃) |

| ~3100-3000 | Weak | C-H Stretch (Aromatic) |

| ~2950-2850 | Weak | C-H Stretch (Aliphatic -CH₃) |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 188 | Moderate | [M]⁺˙ (Molecular Ion) |

| 173 | High | [M - CH₃]⁺ |

| 145 | High | [M - COCH₃]⁺ |

| 117 | Moderate | [C₇H₄F]⁺ |

| 91 | Low | [C₇H₇]⁺ |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule.

Caption: General workflow for the spectroscopic analysis of an organic compound.

An In-Depth Technical Guide to the Synthesis of 1-(2,3,4-Trifluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(2,3,4-trifluorophenyl)ethanone, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details two principal synthetic routes: Friedel-Crafts acylation and a Grignard reagent-based approach. Each method is presented with detailed experimental protocols, quantitative data where available through analogous reactions, and a discussion of the underlying chemical principles.

Core Synthesis Pathways

The synthesis of this compound can be approached through two main strategies, each with its own set of advantages and challenges.

-

Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene: This classic electrophilic aromatic substitution reaction offers a direct route to the target molecule. However, the regioselectivity of the acylation on the highly deactivated 1,2,3-trifluorobenzene ring is a critical consideration. The fluorine atoms are ortho-, para-directing, but their strong electron-withdrawing nature deactivates the ring, making the reaction challenging and potentially leading to a mixture of isomers.

-

Grignard Reaction from 1-Bromo-2,3,4-trifluorobenzene: This pathway involves the formation of a Grignard reagent from the corresponding bromo-substituted trifluorobenzene, followed by acylation. The commercial availability of 1-bromo-2,3,4-trifluorobenzene makes this a viable starting point. This method can offer better regioselectivity compared to Friedel-Crafts acylation, as the position of the acetyl group is determined by the initial bromination.

Experimental Protocols and Data

Pathway 1: Friedel-Crafts Acylation (Analogous Protocol)

This protocol is adapted from general procedures for the Friedel-Crafts acylation of halogenated benzenes.[1]

Reaction:

Figure 1: Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene.

Materials:

-

1,2,3-Trifluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice

-

Hydrochloric acid (concentrated)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet connected to a trap for HCl gas, and a magnetic stirrer.

-

Suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane in the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 to 1.2 equivalents) to the stirred suspension.

-

After the addition is complete, add 1,2,3-trifluorobenzene (1.0 equivalent) dropwise via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or GC.

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product may require purification by column chromatography or distillation to separate the desired product from any isomeric impurities.

Quantitative Data (Analogous Reactions): Data from the Friedel-Crafts acylation of 1,2,4-trichlorobenzene suggests that the formation of isomeric side products is a significant challenge.[1] The yield of the desired isomer can be affected by reaction conditions such as temperature and catalyst stoichiometry.

| Parameter | Value (Analogous Reaction) |

| Starting Material | 1,2,4-Trichlorobenzene |

| Acylating Agent | Acetyl Chloride |

| Catalyst | AlCl₃ |

| Primary Side Product | 1-(2,3,6-trichlorophenyl)ethanone |

| Reported Yield of Desired Isomer | Variable, often requiring careful optimization |

Pathway 2: Grignard Reagent Synthesis and Acylation

This pathway begins with the commercially available 1-bromo-2,3,4-trifluorobenzene.

Workflow:

Figure 2: Grignard-based synthesis of this compound.

Experimental Protocol (General Procedure):

Part A: Formation of 2,3,4-Trifluorophenylmagnesium Bromide [2]

Materials:

-

1-Bromo-2,3,4-trifluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-2,3,4-trifluorobenzene (1.0 equivalent) in anhydrous ether or THF.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Part B: Acylation of the Grignard Reagent

Materials:

-

2,3,4-Trifluorophenylmagnesium bromide solution (from Part A)

-

Acetyl chloride

-

Anhydrous diethyl ether or THF

-

Saturated ammonium chloride solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous ether or THF in a dropping funnel.

-

Add the acetyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Quantitative Data: Specific yield and spectroscopic data for the synthesis of this compound are not widely published. However, Grignard reactions with acetyl chloride to form ketones are generally known to be efficient, with yields often depending on the purity of the reagents and the careful control of reaction conditions to avoid side reactions such as the formation of tertiary alcohols from the addition of a second equivalent of the Grignard reagent to the ketone product.

| Parameter | Expected Outcome |

| Yield | Moderate to high, dependent on reaction conditions |

| Purity | Requires purification to remove potential byproducts |

| ¹H NMR | Expected signals for an acetyl group (singlet, ~2.6 ppm) and aromatic protons (multiplets in the aromatic region). |

| ¹³C NMR | Expected signals for the carbonyl carbon (~195 ppm), methyl carbon (~26 ppm), and fluorinated aromatic carbons. |

| ¹⁹F NMR | Expected signals for the three fluorine atoms on the aromatic ring. |

Conclusion

Both Friedel-Crafts acylation and the Grignard reagent pathway present viable routes for the synthesis of this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the capabilities for purification to address potential isomeric impurities, particularly in the case of the Friedel-Crafts acylation. The Grignard route, starting from the commercially available 1-bromo-2,3,4-trifluorobenzene, may offer a more controlled and regioselective approach to the target molecule. Further process development and optimization would be necessary to establish a robust and high-yielding synthesis for industrial applications.

References

A Technical Guide to 1-(2,3,4-Trifluorophenyl)ethanone for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Commercial Availability, and Potential Applications of a Key Fluorinated Building Block.

Introduction

1-(2,3,4-Trifluorophenyl)ethanone, with the CAS number 243448-15-9, is a fluorinated aromatic ketone that holds significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, catering to research and development needs. The compound is typically offered in various quantities with purities suitable for synthetic applications.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Sigma-Aldrich (via BLD Pharmatech) | BL3H1F1C7B31 / 243448-15-9 | ≥95% | Inquire |

| AKSci | Z4477 / 243448-15-9 | 97% | Inquire |

| Reagentia | R003FE5 / 243448-15-9 | Not Specified | 1g, 5g, 10g, 25g |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O | PubChem |

| Molecular Weight | 174.12 g/mol | PubChem |

| Physical Form | Liquid | AKSci[1] |

| Refractive Index | 1.47 | AKSci[1] |

| Storage Conditions | Sealed in dry, room temperature | Sigma-Aldrich |

Synthesis of this compound

Proposed Synthetic Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,2,3-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a direct and classical approach to synthesize this compound.

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

This protocol is based on established procedures for similar Friedel-Crafts acylation reactions and has not been specifically validated for this compound.

Materials:

-

1,2,3-Trifluorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl gas) is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reactants: Anhydrous aluminum chloride (typically 1.1 to 1.3 equivalents) is suspended in anhydrous dichloromethane in the reaction flask. The mixture is cooled in an ice bath.

-

Addition of Acetylating Agent: Acetyl chloride (1.0 to 1.2 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension via the dropping funnel.

-

Addition of Substrate: 1,2,3-Trifluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture at a rate that maintains a low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently heated if necessary. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

References

Technical Guide: Safety, Handling, and Storage of 1-(2,3,4-trifluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. 1-(2,3,4-trifluorophenyl)ethanone, a fluorinated ketone, is a valuable building block in the synthesis of various target molecules. However, the presence of the trifluorophenyl moiety necessitates careful handling and storage to mitigate potential health and safety risks. This guide provides in-depth technical information on the safe management of this compound in a laboratory setting.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, the hazards can be inferred from structurally similar fluorinated ketones. The primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation if inhaled.

Table 1: GHS Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Table 2: GHS Pictograms and Signal Word (Anticipated)

| Pictogram | Signal Word |

| Warning |

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the required PPE should be conducted before handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[1][2] | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.[3][4] | Prevents skin contact. Check glove manufacturer's compatibility chart. |

| Body Protection | Flame-resistant lab coat.[4] | Protects skin and clothing from contamination. |

| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges may be necessary.[5][6] | Minimizes inhalation of dust or vapors. |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Weighing: For weighing powdered substances, use an enclosed balance or a ventilated balance enclosure to prevent the dispersion of dust.[7]

General Handling Practices

-

Work in a designated area for handling potent or hazardous compounds.[8]

-

Avoid the formation of dust and aerosols.[7]

-

Use scoops or spatulas for transferring the powder; avoid pouring directly from the container.[7]

-

Keep containers tightly closed when not in use.[9]

-

Wash hands thoroughly after handling, even if gloves were worn.[9]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Keep the container tightly sealed.

-

Store in a designated and clearly labeled area.[8]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated materials (e.g., gloves, weighing paper) should be placed in a sealed, labeled container for hazardous waste disposal.

-

Do not dispose of down the drain.[10]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

Spills

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[11]

-

Carefully sweep the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent and then soap and water.

-

-

Major Spill:

-

Evacuate the area immediately.[11]

-

Alert your institution's emergency response team.

-

Prevent entry into the affected area.

-

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Visualizations

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Logical Relationship for Emergency Response to a Spill

Caption: Decision-making workflow for responding to a chemical spill.

References

- 1. hazmatschool.com [hazmatschool.com]

- 2. trimaco.com [trimaco.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 9. ehs.okstate.edu [ehs.okstate.edu]

- 10. scienceready.com.au [scienceready.com.au]

- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

An In-depth Technical Guide to 1-(2,3,4-trifluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3,4-trifluorophenyl)ethanone is a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. Its structure, featuring a trifluorinated phenyl ring attached to an ethanone group, suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds highly valuable in the design of novel therapeutic agents.

This technical guide provides a comprehensive literature review of this compound, covering its chemical properties, potential synthetic routes, and prospective applications in drug discovery. Due to the limited availability of data specifically for this compound, this review also draws upon information from structurally related trifluoromethylated and fluorinated phenyl ethanone derivatives to infer its likely characteristics and utility.

Chemical and Physical Properties

Based on publicly available data, the general properties of this compound are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O | PubChem[1] |

| Molecular Weight | 174.12 g/mol | PubChem[1] |

| CAS Number | 243448-15-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Physical Description | Yellow to brown liquid | Inferred from similar compounds[2] |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on the synthesis of structurally similar aryl ketones, two primary synthetic routes are plausible: Friedel-Crafts acylation and a Grignard reaction.

Friedel-Crafts Acylation of 1,2,3-Trifluorobenzene

Friedel-Crafts acylation is a common method for the synthesis of aromatic ketones.[3] This approach would involve the reaction of 1,2,3-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

General Experimental Protocol (Hypothetical):

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture evolved HCl gas.

-

Charging Reactants: Anhydrous aluminum chloride (e.g., 1.1 to 2.5 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Acetyl chloride (e.g., 1.0 to 1.5 equivalents) is added dropwise to the stirred suspension at a controlled temperature, typically between 0 °C and room temperature.

-

Addition of Arene: 1,2,3-trifluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of several hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Grignard Reaction with a Fluorinated Phenylmagnesium Halide

An alternative approach involves the preparation of a Grignard reagent from a suitable brominated or iodinated trifluorobenzene derivative, followed by its reaction with an acetylating agent. For instance, the reaction of 1-bromo-2,3,4-trifluorobenzene with magnesium would yield 2,3,4-trifluorophenylmagnesium bromide. This Grignard reagent can then be reacted with a source of the acetyl group, such as acetyl chloride or N,N-dimethylacetamide.

General Experimental Protocol (Hypothetical, based on similar reactions[4][5][6]):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A small amount of iodine or 1,2-dibromoethane may be added to initiate the reaction. A solution of 1-bromo-2,3,4-trifluorobenzene in anhydrous THF is then added dropwise to maintain a gentle reflux. The reaction is typically stirred for a few hours to ensure complete formation of the Grignard reagent.

-

Acylation: The freshly prepared Grignard reagent is cooled (e.g., to 0 °C or -78 °C) and a solution of the acetylating agent (e.g., acetyl chloride) in THF is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting crude product is then purified by column chromatography or vacuum distillation.

Potential Applications in Drug Development

While specific applications of this compound are not well-documented, its structural motifs are present in various biologically active molecules. Trifluoromethylated phenyl ethanones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8]

Intermediate for Bioactive Molecules

Compounds with similar structures are known to be precursors for a range of therapeutic agents. For example, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a key intermediate in the synthesis of Lotilaner, a veterinary drug used for treating parasitic infections.[7][8] It is plausible that this compound could serve as a starting material for the synthesis of novel compounds with potential activities, including:

-

Antimicrobial Agents: The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, which can contribute to improved biological activity.[7] Derivatives incorporating heterocyclic rings, such as triazoles or imidazoles, which are common pharmacophores in antifungal and antimicrobial agents, could be synthesized from this ketone.[7]

-

Enzyme Inhibitors: The ketone functionality can be a target for various chemical modifications to introduce pharmacophores that can interact with the active sites of enzymes.

Apoptosis-Inducing Agents

Some studies have shown that trifluoromethyl ketones and related compounds can induce apoptosis in cancer cell lines. While this has not been demonstrated for this compound specifically, it represents a potential avenue for future research into its anticancer properties.

Visualization of Experimental Workflow

Given the lack of specific information on signaling pathways involving this compound, a generalized experimental workflow for its synthesis and subsequent biological evaluation is presented below. This diagram illustrates the logical progression from starting materials to a potential bioactive derivative.

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives from this compound.

Conclusion

This compound is a chemical compound with significant potential as an intermediate in the development of new pharmaceuticals and agrochemicals. While specific data on its synthesis, properties, and biological activity are currently limited in the public domain, its structural similarity to other well-studied fluorinated aryl ketones suggests that it could be a valuable building block for creating novel bioactive molecules. The synthetic routes outlined, based on established chemical transformations, provide a solid foundation for its preparation in a laboratory setting. Future research should focus on the synthesis of derivatives of this compound and the systematic evaluation of their biological properties to unlock their full potential in drug discovery and development.

References

- 1. 1-(2,3,4-Trifluorophenyl)ethan-1-one | C8H5F3O | CID 2776902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.leyan.com [file.leyan.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 6. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 158401-00-4 [chemicalbook.com]

The Pivotal Role of the Trifluoromethyl Group in Phenyl Ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its profound influence on the physicochemical and biological properties of drug candidates. This technical guide delves into the multifaceted role of the trifluoromethyl group in phenyl ethanone derivatives, a scaffold present in numerous biologically active compounds. By examining its impact on molecular characteristics and pharmacological activities, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group to the phenyl ethanone scaffold instigates significant alterations in its fundamental physicochemical properties. These changes are critical in modulating the pharmacokinetic and pharmacodynamic profiles of the derivatives.

1.1. Lipophilicity: The CF₃ group is highly lipophilic, a property that generally enhances a molecule's ability to permeate biological membranes. This increased lipophilicity can lead to improved oral bioavailability and better penetration of the blood-brain barrier. The Hansch parameter (π), a measure of a substituent's contribution to lipophilicity, for the CF₃ group is approximately +0.88.

1.2. Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly influence the acidity or basicity of nearby functional groups and modulate the reactivity of the aromatic ring.

1.3. Metabolic Stability: One of the most valued attributes of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically susceptible methyl group or hydrogen atom with a CF₃ group, chemists can block common metabolic pathways, leading to a longer in vivo half-life and improved pharmacokinetic profile.

1.4. Binding Interactions: The trifluoromethyl group can participate in various non-covalent interactions with biological targets, including dipole-dipole and ion-dipole interactions. Its steric bulk, which is larger than a methyl group, can also influence the binding affinity and selectivity of a compound for its target protein.

A summary of the key physicochemical properties of representative trifluoromethylated phenyl ethanone derivatives is presented in Table 1.

Table 1: Physicochemical Properties of Selected Trifluoromethylated Phenyl Ethanone Derivatives

| Compound | Position of CF₃ | Molecular Weight ( g/mol ) | logP | Boiling Point (°C) | Density (g/cm³) |

| 2'-(Trifluoromethyl)acetophenone | ortho | 188.15 | 2.908 | 185-187 | 1.25 |

| 3'-(Trifluoromethyl)acetophenone | meta | 188.15 | 2.6 | 198-200 | 1.235 |

| 4'-(Trifluoromethyl)acetophenone | para | 188.15 | 2.6 | 205-207 | 1.23 |

| 1-[3,5-bis(Trifluoromethyl)phenyl]ethanone | 3,5-di | 256.15 | 3.9 | 195-196 | 1.43 |

Synthesis of Trifluoromethylated Phenyl Ethanone Derivatives

Several synthetic methodologies are employed for the preparation of trifluoromethylated phenyl ethanone derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

2.1. Friedel-Crafts Acylation: A common approach involves the Friedel-Crafts acylation of trifluoromethyl-substituted benzenes with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

2.2. Grignard Reaction: Alternatively, trifluoromethyl-substituted phenylmagnesium halides (Grignard reagents) can be reacted with acetylating agents to yield the corresponding phenyl ethanone derivatives.

2.3. Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized to couple trifluoromethyl-substituted aryl boronic acids or stannanes with acetyl-containing coupling partners.

A generalized synthetic workflow is depicted in the following diagram:

Biological Activities and Structure-Activity Relationships

Phenyl ethanone derivatives bearing trifluoromethyl groups have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The position and number of CF₃ groups on the phenyl ring, as well as other substituents, play a crucial role in determining the potency and selectivity of these compounds.

3.1. Anticancer Activity: Several studies have demonstrated the cytotoxic effects of trifluoromethylated compounds against various cancer cell lines. The enhanced lipophilicity conferred by the CF₃ group can facilitate cell membrane penetration, leading to increased intracellular concentrations of the drug. The electron-withdrawing nature of the group can also influence interactions with biological targets involved in cancer cell proliferation and survival.

3.2. Antimicrobial Activity: Trifluoromethyl-containing heterocyclic compounds derived from phenyl ethanones have shown promising activity against a range of bacterial and fungal pathogens. The CF₃ group can contribute to the overall antibacterial efficacy by modulating the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

3.3. Enzyme Inhibition: The trifluoromethyl ketone moiety is a well-known transition-state analog inhibitor of serine and cysteine proteases. The electron-withdrawing CF₃ group increases the electrophilicity of the ketone carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues, leading to the formation of a stable hemiacetal adduct.

The following table summarizes the biological activities of some trifluoromethylated phenyl ethanone derivatives and related compounds.

Table 2: Biological Activities of Selected Trifluoromethylated Phenyl Ethanone Derivatives and Related Compounds

| Compound Scaffold | Biological Activity | Target/Assay | IC₅₀/MIC | Reference |

| α-Trifluoromethyl Chalcone | Anticancer | DU145 (Prostate Cancer) | 0.5 µM | [1] |

| Trifluoromethyl-substituted Pyrazole | Antibacterial | MRSA | 3.12 µg/mL | [2] |

| Trifluoromethyl Ketone Peptide | Enzyme Inhibition | SARS-CoV 3CL Protease | 0.3 µM | [3] |

| Trifluoromethyl-substituted Pyrazole | Antibacterial | Enterococcus faecium | 0.25 µg/mL | [4] |

The structure-activity relationship (SAR) of these derivatives is a key area of investigation. The position of the trifluoromethyl group on the phenyl ring significantly impacts biological activity. For instance, in some series of compounds, a para-substituted CF₃ group has been shown to be more potent than ortho or meta isomers. The interplay between the CF₃ group and other substituents on the phenyl ethanone scaffold allows for the fine-tuning of biological activity and selectivity.

The logical relationship in a typical SAR study is illustrated below:

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated phenyl ethanone derivatives.

4.1. General Synthesis of 4'-(Trifluoromethyl)acetophenone

To a stirred solution of 4-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C is added aluminum chloride (1.2 eq) portion-wise. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4'-(trifluoromethyl)acetophenone.

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the trifluoromethylated phenyl ethanone derivatives (typically dissolved in DMSO and diluted with cell culture medium) for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

The experimental workflow for a cytotoxicity assay is visualized below:

4.3. In Vitro Kinase Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture containing the target kinase, a suitable buffer, ATP, and a specific substrate peptide is prepared.

-

Inhibitor Addition: The trifluoromethylated phenyl ethanone derivatives are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of a metal cofactor (e.g., MgCl₂) and incubated at a specific temperature for a set period.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for the design and optimization of phenyl ethanone derivatives. Its ability to modulate lipophilicity, enhance metabolic stability, and influence binding interactions provides a versatile strategy for improving the drug-like properties of this important scaffold. A thorough understanding of the structure-activity relationships and the application of robust experimental protocols are essential for harnessing the full potential of trifluoromethylated phenyl ethanones in the development of novel therapeutics. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor.

References

- 1. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

Unlocking the Potential of 1-(2,3,4-Trifluorophenyl)ethanone: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 29, 2025 – As the landscape of drug discovery and development continues to evolve, the demand for novel molecular scaffolds with unique pharmacological profiles is at an all-time high. 1-(2,3,4-Trifluorophenyl)ethanone, a fluorinated aromatic ketone, presents itself as a promising starting material for the synthesis of a diverse array of biologically active compounds. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining potential research avenues, synthetic strategies, and prospective therapeutic applications stemming from this versatile chemical entity.

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluorophenyl moiety, in particular, is a key component in a number of approved pharmaceuticals, including kinase inhibitors and antimicrobial agents. This compound, with its reactive ketone functionality, provides a gateway to a multitude of chemical transformations, enabling the construction of complex molecular architectures.

Physicochemical Properties and Safety Data

A clear understanding of the fundamental properties of this compound is crucial for its safe handling and effective use in synthesis.

| Property | Value |

| CAS Number | 243448-15-9 |

| Molecular Formula | C₈H₅F₃O |

| IUPAC Name | This compound |

| Molecular Weight | 174.12 g/mol |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |

Synthetic Pathways to this compound

While specific literature detailing the synthesis of this compound is not abundant, established methodologies for the preparation of analogous aryl ketones can be confidently applied. The two primary retrosynthetic approaches involve Friedel-Crafts acylation and the use of organometallic reagents.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,2,3-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), represents a direct and industrially scalable route. Careful optimization of reaction conditions is necessary to control regioselectivity and minimize the formation of unwanted isomers.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, slowly add acetyl chloride.

-

After the formation of the acylium ion complex, add 1,2,3-trifluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation or column chromatography.

Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent derived from a halogenated 1,2,3-trifluorobenzene with an acetylating agent. For instance, the reaction of 2,3,4-trifluorophenylmagnesium bromide with acetyl chloride would yield the desired ketone. This method offers an alternative regiochemical control.

Experimental Protocol: General Procedure for Grignard Reaction

-

Prepare the Grignard reagent by reacting 1-bromo-2,3,4-trifluorobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere.

-

In a separate flask, dissolve acetyl chloride in the same anhydrous solvent and cool to 0 °C.

-

Slowly add the prepared Grignard reagent to the acetyl chloride solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The residue is purified by column chromatography to afford the target compound.

Potential Research Areas and Derivatives

The true potential of this compound lies in its utility as a scaffold for the generation of novel compounds with diverse biological activities. The ketone moiety serves as a versatile handle for a wide range of chemical modifications.

Synthesis of Heterocyclic Compounds

The carbonyl group of this compound is a key functional group for the construction of various heterocyclic systems known to possess pharmacological properties.

-

Pyrazoles: Reaction with hydrazines can lead to the formation of pyrazole derivatives. Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

-

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the reaction of the corresponding α-bromoketone (2-bromo-1-(2,3,4-trifluorophenyl)ethanone) with thiosemicarbazide followed by cyclization. Triazole-containing compounds are prominent in antifungal and antiviral drug discovery.[1]

Kinase Inhibitors

The trifluoromethylphenyl motif is a common feature in many kinase inhibitors.[2][3] The development of novel inhibitors targeting various kinases implicated in cancer and other diseases is a highly active area of research. This compound can serve as a starting point for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.

Antimicrobial and Antifungal Agents

The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial and antifungal agents. Chalcones, which can be synthesized from this compound via Claisen-Schmidt condensation with various aldehydes, are known to possess significant antimicrobial and antifungal activities.[4][5] Further derivatization of these chalcones can lead to the discovery of potent new therapeutic agents.

Visualizing Synthetic Pathways and Logical Relationships

To aid in the conceptualization of research workflows, the following diagrams illustrate key synthetic transformations and potential research directions.

Caption: Synthetic routes to pyrazole and triazole derivatives.

Caption: A potential workflow for drug discovery.

Conclusion

This compound is a chemical building block with considerable untapped potential. Its trifluorinated phenyl ring offers desirable physicochemical properties for drug design, while the ketone functionality provides a versatile point for synthetic elaboration. This guide has outlined plausible synthetic routes and highlighted promising research areas, including the development of novel heterocyclic compounds, kinase inhibitors, and antimicrobial agents. It is anticipated that the exploration of the chemistry and biology surrounding this compound will lead to the discovery of new and effective therapeutic agents. Researchers are encouraged to utilize the information presented herein as a springboard for their own investigations into this exciting area of medicinal chemistry.

References

- 1. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Material Safety of 1-(2,3,4-Trifluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-(2,3,4-trifluorophenyl)ethanone (CAS No. 243448-15-9). The information is compiled from publicly available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS) to ensure safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a fluorinated organic compound with the molecular formula C₈H₅F₃O.[1][2] The following table summarizes its key identification and physical properties.

| Property | Value |

| CAS Number | 243448-15-9[1][2] |

| Molecular Formula | C₈H₅F₃O[1][2] |

| Molecular Weight | 174.12 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | 2',3',4'-Trifluoroacetophenone[1][3] |

| Appearance | No data available |

| Storage Temperature | Sealed in dry, room temperature[2] |

Hazard Identification and Classification

This substance is classified as hazardous. The GHS hazard classifications are summarized below.

| Hazard Class | Category |